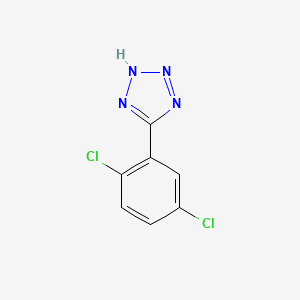

5-(2,5-Dichlorophenyl)-1H-tetrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2,5-dichlorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N4/c8-4-1-2-6(9)5(3-4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNRGRZDMYSIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NNN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426621 | |

| Record name | 5-(2,5-DICHLOROPHENYL)-1H-TETRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98555-71-6 | |

| Record name | 5-(2,5-DICHLOROPHENYL)-1H-TETRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(2,5-Dichlorophenyl)-1H-tetrazole: Structure, Properties, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole moiety is a cornerstone in modern medicinal chemistry, renowned for its role as a bioisostere of the carboxylic acid group, offering similar acidity but with improved metabolic stability and pharmacokinetic profiles.[1] Among the vast landscape of tetrazole-containing compounds, 5-(2,5-Dichlorophenyl)-1H-tetrazole emerges as a compound of significant interest due to the confluence of the electronically influential dichlorophenyl ring and the biologically active tetrazole core. This guide provides a comprehensive technical overview of its chemical properties, structural intricacies, synthesis, and potential applications, tailored for professionals in chemical research and drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a solid substance at room temperature.[2] Its fundamental identifiers and key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄Cl₂N₄ | [3] |

| Molecular Weight | 215.04 g/mol | [3] |

| CAS Number | 98555-71-6 | [3] |

| Appearance | White to off-white crystalline powder (inferred) | [1] |

| Melting Point | Estimated range: 160-185 °C | Inferred from analogs |

| Boiling Point | Decomposes upon strong heating | [1] |

| Solubility | Poorly soluble in water, soluble in organic solvents like DMF and DMSO. | Inferred from analogs[4] |

| pKa | Estimated range: 3.5 - 4.5 | Inferred from analogs |

Molecular Structure and Tautomerism

The molecular structure of this compound is characterized by a planar five-membered tetrazole ring connected to a dichlorinated phenyl ring at the 5-position. A critical aspect of the chemistry of 5-substituted-1H-tetrazoles is the existence of two principal tautomeric forms: the 1H- and 2H-tautomers.

Caption: Prototropic tautomerism in 5-substituted-1H-tetrazoles.

The equilibrium between these two forms is influenced by several factors, including the electronic nature of the substituent on the phenyl ring and the polarity of the solvent. Generally, the 1H-tautomer is more polar and often predominates in polar solvents. The presence of two chlorine atoms on the phenyl ring, being electron-withdrawing, can influence the acidity of the N-H proton and the relative stability of the tautomers.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[5] For the synthesis of this compound, the logical starting materials are 2,5-dichlorobenzonitrile and a suitable azide, such as sodium azide. This reaction is often catalyzed by a Lewis acid.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: [3+2] Cycloaddition Synthesis

This protocol is a representative procedure based on established methods for the synthesis of 5-aryl-1H-tetrazoles.[5]

Materials:

-

2,5-Dichlorobenzonitrile

-

Sodium Azide (NaN₃)

-

Zinc Chloride (ZnCl₂), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate

-

Deionized Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,5-dichlorobenzonitrile (1.0 eq), sodium azide (1.5 eq), and anhydrous zinc chloride (1.1 eq).

-

Solvent Addition: Under a nitrogen atmosphere, add anhydrous DMF to the flask to achieve a starting material concentration of approximately 1 M.

-

Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice-water.

-

Acidify the aqueous mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid. This will protonate the tetrazolate anion, causing the product to precipitate.

-

Stir the resulting slurry for 30 minutes to ensure complete precipitation.

-

-

Extraction and Isolation:

-

Extract the aqueous suspension with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

-

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous reagents and solvent is crucial in the initial stages to prevent the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.

-

Lewis Acid Catalyst: Zinc chloride activates the nitrile group towards nucleophilic attack by the azide ion, thereby accelerating the cycloaddition reaction.

-

Acidic Work-up: The tetrazole is formed as its sodium or zinc salt. Acidification is necessary to protonate the tetrazolate and precipitate the neutral 1H-tetrazole product.

-

Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and use appropriate personal protective equipment.

Spectroscopic Characterization (Predicted)

-

¹H NMR (in DMSO-d₆): The spectrum is expected to show a complex multiplet in the aromatic region (δ 7.5-8.0 ppm) corresponding to the three protons on the dichlorophenyl ring. A broad singlet, typically downfield (δ > 15 ppm), can be attributed to the acidic N-H proton of the tetrazole ring.

-

¹³C NMR (in DMSO-d₆): The spectrum will display signals for the six aromatic carbons of the dichlorophenyl ring, with the carbons bearing the chlorine atoms appearing at characteristic chemical shifts. The carbon of the tetrazole ring is expected to resonate in the region of δ 150-160 ppm.

-

IR (KBr Pellet): Key vibrational bands are expected for the N-H stretch (a broad band around 3000-3400 cm⁻¹), C=N and N=N stretching vibrations of the tetrazole ring (in the 1400-1600 cm⁻¹ region), and C-Cl stretching vibrations (typically below 800 cm⁻¹).

-

Mass Spectrometry (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 213.98 would be the base peak. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 215.99 is expected. A characteristic fragmentation pattern involves the loss of a nitrogen molecule (N₂).[6]

Potential Applications and Biological Activity

Tetrazole derivatives are of immense interest in drug discovery due to their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3] The incorporation of a dichlorophenyl moiety can enhance lipophilicity and modulate the electronic properties of the molecule, potentially influencing its biological target interactions. While specific studies on the biological activity of this compound are limited in the public domain, related dichlorophenyl tetrazole derivatives have shown promise as antiparasitic agents.

The primary role of the 5-phenyl-1H-tetrazole scaffold in medicinal chemistry is to act as a bioisosteric replacement for a carboxylic acid. This substitution can lead to improved oral bioavailability and cell membrane permeability. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents where mimicking a carboxylic acid is a key design strategy.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a synthetically accessible compound with significant potential in medicinal chemistry and materials science. Its structural features, particularly the combination of the dichlorophenyl group and the tetrazole ring, make it an attractive scaffold for the development of novel compounds with tailored biological activities. This guide provides a foundational understanding of its properties and synthesis, serving as a valuable resource for researchers and developers in the chemical and pharmaceutical sciences. Further investigation into its specific biological profile is warranted to fully elucidate its therapeutic potential.

References

-

The Role of Tetrazole in Modern Pharmaceutical Synthesis. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). Production of 2,5-dichlorobenzonitrile.

-

MDPI. (2023). 5-Vinyl-1H-tetrazole. Retrieved from [Link]

-

Popova, E. A., et al. (2015). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 20(9), 16484-16533. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

- Wang, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

- Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.

-

Gaponik, P. N., et al. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. CORE. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted.... Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds. Retrieved from [Link]

-

NCBI. (n.d.). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Retrieved from [Link]

-

AA Blocks. (2025). Safety Data Sheet. Retrieved from [Link]

Sources

Unraveling the Enigmatic Mechanism of Action of 5-(2,5-Dichlorophenyl)-1H-tetrazole: A Technical Guide for Researchers

Introduction

The tetrazole moiety is a cornerstone in medicinal chemistry, bestowing upon parent molecules a diverse array of pharmacological activities.[1][2][3] The compound 5-(2,5-Dichlorophenyl)-1H-tetrazole, with its distinct dichlorophenyl substitution, presents a compelling case for in-depth mechanistic exploration. While direct experimental data for this specific molecule remains limited, the broader family of tetrazole-containing compounds offers a roadmap of plausible biological targets and pathways. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the mechanism of action of this compound. We will delve into the most probable molecular targets based on structure-activity relationships of analogous compounds, outline detailed experimental protocols to test these hypotheses, and provide the necessary tools for data interpretation and visualization.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is paramount in designing relevant biological assays.

| Property | Value | Source |

| Molecular Formula | C₇H₄Cl₂N₄ | [1] |

| Molecular Weight | 215.04 g/mol | [1] |

| CAS Number | 98555-71-6 | [1] |

| Appearance | White to pale yellow crystalline solid | [2] |

| Acidity (pKa of tetrazole ring) | ~4.9 | [2] |

The acidic nature of the tetrazole ring is a key feature, often serving as a bioisostere for a carboxylic acid group, which can influence receptor binding and pharmacokinetic properties.[2]

Potential Mechanisms of Action and Investigative Protocols

Based on the known activities of structurally related tetrazole derivatives, we will explore four primary, plausible mechanisms of action for this compound. For each potential mechanism, a detailed experimental workflow is provided to guide laboratory investigation.

Inhibition of S-Nitrosoglutathione Reductase (GSNOR)

Scientific Rationale: GSNOR is a critical enzyme in the regulation of endogenous S-nitrosothiols (SNOs), which are important signaling molecules involved in vasodilation, bronchodilation, and anti-inflammatory responses.[4][5] Inhibition of GSNOR leads to an accumulation of SNOs, thereby potentiating nitric oxide (NO) signaling. Several tetrazole-containing compounds have been identified as potent GSNOR inhibitors.[4][5] The structural features of this compound make it a candidate for investigation as a GSNOR inhibitor.

Experimental Protocol: GSNOR Inhibition Assay

This protocol outlines a continuous spectrophotometric assay to measure the GSNOR-catalyzed oxidation of NADH in the presence of its substrate, S-nitrosoglutathione (GSNO).

Materials:

-

Recombinant human GSNOR enzyme

-

S-Nitrosoglutathione (GSNO)

-

β-Nicotinamide adenine dinucleotide (NADH)

-

This compound (test compound)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare Reagents:

-

Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to obtain a range of test concentrations.

-

Prepare working solutions of NADH and GSNO in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

NADH solution

-

Test compound at various concentrations (or vehicle control)

-

GSNOR enzyme

-

-

-

Initiate Reaction:

-

Initiate the enzymatic reaction by adding the GSNO solution to each well.

-

-

Data Acquisition:

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to GSNOR activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the test compound.

-

Plot the percentage of GSNOR inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

-

Signaling Pathway: GSNOR-Mediated Regulation of SNOs

Caption: Step-by-step workflow for the in vitro mushroom tyrosinase inhibition assay.

Microtubule Destabilization

Scientific Rationale: Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. [6][7]Compounds that interfere with microtubule dynamics can have potent anticancer activity. Some heterocyclic compounds, including tetrazole derivatives, have been reported to act as microtubule destabilizers. [6][7] Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Materials:

-

Purified tubulin (e.g., from bovine brain)

-

GTP (Guanosine-5'-triphosphate)

-

Polymerization buffer (e.g., G-PEM buffer)

-

This compound (test compound)

-

Positive control (e.g., colchicine)

-

Negative control (e.g., paclitaxel)

-

Fluorometer and a fluorescent reporter for tubulin polymerization (optional) or a spectrophotometer to measure light scattering at 340 nm.

Procedure:

-

Tubulin Preparation:

-

Resuspend purified tubulin in polymerization buffer on ice.

-

-

Assay Setup:

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the tubulin solution to each well.

-

-

Initiate Polymerization:

-

Warm the plate to 37°C to initiate tubulin polymerization.

-

Add GTP to each well.

-

-

Monitor Polymerization:

-

Measure the increase in light scattering at 340 nm or the increase in fluorescence over time.

-

-

Data Analysis:

-

Plot the change in absorbance/fluorescence against time for each concentration.

-

Determine the effect of the compound on the rate and extent of tubulin polymerization.

-

Logical Relationship: Microtubule Dynamics and Cell Cycle

Caption: The logical cascade of microtubule destabilization leading to cell cycle arrest and apoptosis.

Cannabinoid Receptor (CB1) Antagonism

Scientific Rationale: The cannabinoid receptor 1 (CB1) is a G protein-coupled receptor primarily expressed in the central nervous system. CB1 antagonists have been investigated for the treatment of obesity and related metabolic disorders. [8]The diarylpyrazole structure of some known CB1 antagonists shares some structural similarities with the dichlorophenyl tetrazole moiety, making this a plausible, albeit more speculative, mechanism.

Experimental Protocol: CB1 Receptor Binding Assay

This assay determines the ability of the test compound to displace a radiolabeled ligand from the CB1 receptor.

Materials:

-

Membrane preparations from cells expressing human CB1 receptor (e.g., CHO-CB1 cells)

-

Radiolabeled CB1 antagonist (e.g., [³H]SR141716A)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup:

-

In test tubes, combine:

-

Binding buffer

-

Radiolabeled CB1 antagonist at a fixed concentration

-

Test compound at various concentrations

-

Cell membrane preparation

-

-

-

Incubation:

-

Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the Ki value.

-

Conclusion

The precise mechanism of action of this compound remains to be definitively elucidated. However, based on the established pharmacology of the tetrazole scaffold, this guide has outlined four plausible and testable hypotheses: GSNOR inhibition, tyrosinase inhibition, microtubule destabilization, and CB1 receptor antagonism. The detailed experimental protocols provided herein offer a clear path for researchers to systematically investigate these potential mechanisms. A thorough understanding of the molecular targets of this compound is essential for its potential development as a therapeutic agent. The multifaceted nature of tetrazole pharmacology suggests that an open and comprehensive screening approach will be most fruitful in uncovering the true biological activity of this compound.

References

-

Sanghani, P. C., et al. (2009). Kinetic and Cellular Characterization of Novel Inhibitors of S-Nitrosoglutathione Reductase. Journal of Biological Chemistry, 284(36), 24266–24274. [Link]

-

Sun, X., et al. (2011). Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory Diseases. ACS Medicinal Chemistry Letters, 2(5), 402–406. [Link]

-

Muccioli, G. G., & Lambert, D. M. (2005). Inverse agonist and neutral antagonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid phenylamide (CP-272871) at the cannabinoid CB1 receptor. British Journal of Pharmacology, 145(4), 498–507. [Link]

-

Jaiswal, S., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. [Link]

-

Wang, G., et al. (2021). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1 H-tetrazols as novel microtubule destabilizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 549–560. [Link]

-

Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279–309. [Link]

-

Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253–265. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Small-Molecule Tyrosinase Inhibitors for Treatment of Hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetic and Cellular Characterization of Novel Inhibitors of S-Nitrosoglutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1 H-tetrazols as novel microtubule destabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inverse agonist properties of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide HCl (SR141716A) and 1-(2-chlorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxyl ic acid phenylamide (CP-272871) for the CB(1) cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-(2,5-Dichlorophenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(2,5-Dichlorophenyl)-1H-tetrazole (CAS Number: 98555-71-6), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its synthesis, chemical properties, and potential therapeutic applications, offering field-proven insights and detailed experimental protocols to support researchers in their endeavors.

Introduction: The Significance of the Tetrazole Moiety

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. The tetrazole ring is a key pharmacophore in numerous clinically important drugs, primarily serving as a bioisosteric analogue of the carboxylic acid group.[1] This substitution can enhance a molecule's metabolic stability and improve its pharmacokinetic profile.[2] The unique electronic and structural properties of the tetrazole ring also allow it to participate in various biological interactions, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3]

This compound, with its dichlorinated phenyl substituent, presents a unique scaffold for the development of novel therapeutic agents. The presence and positioning of the chlorine atoms can significantly influence the compound's lipophilicity, metabolic stability, and target-binding affinity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 98555-71-6 | [4] |

| Molecular Formula | C₇H₄Cl₂N₄ | [4] |

| Molecular Weight | 215.04 g/mol | [4] |

| Synonyms | 5-(2,5-dichlorophenyl)-1H-1,2,3,4-tetraazole | [4] |

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source, typically sodium azide.[1][6] This reaction is often catalyzed by a Lewis or Brønsted acid to enhance the reactivity of the nitrile.

Below, we provide a detailed, self-validating protocol for the synthesis of this compound, adapted from established methods for analogous compounds.[1][7][8]

Reaction Scheme

Caption: Synthetic workflow for this compound.

Materials and Reagents

-

2,5-Dichlorobenzonitrile

-

Sodium Azide (NaN₃)

-

Zinc Bromide (ZnBr₂) or Ammonium Chloride (NH₄Cl)

-

Dimethylformamide (DMF) or Deionized Water

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dichlorobenzonitrile (1 equivalent), sodium azide (1.2-2 equivalents), and a catalyst. For a zinc-catalyzed reaction in water, use zinc bromide (1-1.2 equivalents).[8] For a reaction in DMF, ammonium chloride can be used as a catalyst.[1][9]

-

Solvent Addition: Add the chosen solvent. For the zinc-catalyzed method, deionized water is a safe and environmentally friendly option.[8][10] Alternatively, DMF is a common solvent for this type of reaction.[1][9]

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting nitrile is consumed. Reaction times can vary from a few hours to 24-48 hours depending on the specific conditions and catalyst used.[7][11]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If using water as the solvent, acidify the mixture to a pH of approximately 1-2 with hydrochloric acid. This will protonate the tetrazole ring and cause it to precipitate.

-

If using DMF, dilute the reaction mixture with water and then acidify with hydrochloric acid.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a solid product.

Characterization and Spectral Data

While specific spectral data for this compound is not available in the searched literature, we can predict the expected spectral features based on data from analogous compounds.[5][12][13][14][15]

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the dichlorophenyl ring. The N-H proton of the tetrazole ring will likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm in DMSO-d₆).[5][13]

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbons of the dichlorophenyl ring and a characteristic signal for the carbon atom of the tetrazole ring (typically in the range of 150-165 ppm).[5][14]

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic N-H stretching vibration for the tetrazole ring (around 3000-3400 cm⁻¹), as well as C=N and N=N stretching vibrations within the ring (typically in the 1400-1600 cm⁻¹ region).[5][12]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (215.04 g/mol ).

Potential Biological Activities and Therapeutic Applications

The tetrazole scaffold is a well-established pharmacophore in drug discovery, and dichlorophenyl-substituted heterocycles are known to exhibit a range of biological activities.[1][2][3] While specific studies on this compound are limited in the provided search results, the broader class of compounds suggests several potential therapeutic applications.

Postulated Mechanisms of Action

Caption: Potential mechanisms of action for dichlorophenyl-tetrazole derivatives.

-

Anti-inflammatory Activity: Many tetrazole derivatives exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or the downregulation of pro-inflammatory cytokines like TNF-α and IL-6.[11]

-

Anticancer Activity: Substituted tetrazoles have been investigated as anticancer agents. Some derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[16]

-

Antimicrobial Activity: The tetrazole nucleus is present in various compounds with antibacterial and antifungal properties.[1][3] The mechanism of action can vary, but often involves the inhibition of essential microbial enzymes.

Future Directions and Research Opportunities

This compound represents a promising starting point for further investigation and drug development. Key areas for future research include:

-

Definitive Synthesis and Characterization: A detailed publication of the synthesis and comprehensive spectral characterization of this specific compound is needed to provide a solid foundation for further studies.

-

Biological Screening: A broad biological screening of this compound against a panel of targets (e.g., kinases, proteases, microbial strains) would be valuable to identify its primary biological activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with variations in the substitution pattern on the phenyl ring would provide crucial insights into the structure-activity relationships and help optimize for potency and selectivity.

-

Computational Modeling: Molecular docking and other computational studies could help to identify potential biological targets and guide the design of more potent derivatives.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established and robust methodologies, and its structural features suggest a range of possible biological activities. This guide provides a foundational understanding of this compound and a framework for its further investigation, empowering researchers to explore its therapeutic potential.

References

- Digambar, K. B., Varala, R., & Patil, S. G. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science.

- A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.).

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.).

- (2023). Biological activities importance of Tetrazole derivatives.

- This compound. (n.d.).

- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.).

- 5-CHLORO-1-PHENYL-1H-TETRAZOLE(14210-25-4) 13C NMR spectrum. (n.d.). ChemicalBook.

- (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.

- (2017).

- Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal.

- Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in W

- (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance.

- (2021).

- (2019).

- (2021). Tetrazoles: Synthesis and Biological Activity.

- (2021). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. PMC.

- (2017). Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. NIH.

- (2020). Synthesis and Identification of Some New Tetrazole Derivatives from 4,5-dichloro Imidazole and Study of Their Biological Activity.

- (2017). Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. PMC.

- (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES.

Sources

- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. labsolu.ca [labsolu.ca]

- 5. rsc.org [rsc.org]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. scielo.org.za [scielo.org.za]

- 8. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]

- 9. chalcogen.ro [chalcogen.ro]

- 10. researchgate.net [researchgate.net]

- 11. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]

- 12. growingscience.com [growingscience.com]

- 13. pnrjournal.com [pnrjournal.com]

- 14. 5-CHLORO-1-PHENYL-1H-TETRAZOLE(14210-25-4) 13C NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Theoretical and Spectroscopic Examination of 2,5-Dichlorophenyl Substituted Tetrazoles: A Guide for Drug Discovery and Materials Science

Authored by a Senior Application Scientist

Abstract

The tetrazole ring system, a unique nitrogen-rich five-membered heterocycle, stands as a cornerstone in modern medicinal chemistry and advanced materials science.[1][2] Its ability to act as a bioisostere for carboxylic acids, coupled with its distinct electronic and structural properties, has led to its incorporation into numerous FDA-approved drugs.[3][4] When substituted with a 2,5-dichlorophenyl moiety, the resulting molecule gains modulated lipophilicity and electronic characteristics that can significantly influence its biological activity and material properties.[5][6] This technical guide provides an in-depth exploration of 2,5-dichlorophenyl substituted tetrazoles, navigating from their synthesis and structural characterization to advanced theoretical analyses. We will dissect the causality behind experimental choices and computational methodologies, offering researchers, scientists, and drug development professionals a robust framework for investigating this important class of compounds. This document integrates field-proven insights with rigorous theoretical grounding, covering Density Functional Theory (DFT), Hirshfeld surface analysis, and molecular docking protocols to fully elucidate the structure-property relationships of these molecules.

Synthesis and Structural Elucidation: From Blueprint to Reality

The journey into understanding any molecule begins with its creation and the definitive confirmation of its structure. The synthesis of 2,5-disubstituted tetrazoles is a well-established field, with several reliable pathways available to chemists.[7] The choice of method often depends on the availability of starting materials and the desired substitution pattern.

Dominant Synthetic Pathways

One of the most efficient and widely adopted methods for creating 2,5-disubstituted tetrazoles involves a one-pot reaction from aryldiazonium salts and amidines, followed by an oxidative ring closure.[8] This approach is favored for its mild reaction conditions and short completion times.[8] Other common strategies include the [3+2] cycloaddition of nitriles with sodium azide, a versatile method for generating 5-substituted tetrazoles which can then be alkylated or arylated at a nitrogen position.[2][9]

Below is a generalized workflow representing a common synthetic approach.

Caption: Generalized workflow for the synthesis of substituted 2,5-dichlorophenyl tetrazoles.

Spectroscopic and Structural Confirmation

Once synthesized, the molecular structure must be unambiguously confirmed. A multi-technique approach provides a self-validating system of characterization.

Experimental Protocol: Standard Characterization Suite

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).[10]

-

Rationale: NMR confirms the connectivity of atoms by analyzing chemical shifts, integration, and coupling patterns, providing a fingerprint of the carbon-hydrogen framework.[11][12]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a KBr pellet containing a small amount of the compound or analyze as a thin film.

-

Record the spectrum, typically in the 4000-400 cm⁻¹ range.

-

Rationale: FT-IR identifies key functional groups by their characteristic vibrational frequencies, such as N-H, C=N, and C-Cl stretches, confirming the presence of the tetrazole ring and substituents.[12][13]

-

-

Single-Crystal X-ray Diffraction (SCXRD):

-

Grow diffraction-quality single crystals, often by slow evaporation of a solvent (e.g., ethanol).[14]

-

Mount a suitable crystal and collect diffraction data using an X-ray diffractometer.

-

Solve and refine the crystal structure.

-

Rationale: SCXRD provides the absolute, three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. It is the gold standard for structural elucidation.[6]

-

The structural data for a related compound, 1-(3,5-dichlorophenyl)-1H-1,2,3,4-tetrazole, reveals key geometric features. The tetrazole and phenyl rings are nearly planar but are twisted relative to each other, with a dihedral angle of 17.2(2)°.[14] This twisting is a critical feature influencing the molecule's overall shape and how it interacts with its environment.

Table 1: Selected Crystallographic and Geometric Parameters

| Parameter | 1-(3,5-Dichlorophenyl)tetrazole[14] | Optimized DFT Geometry (Example) |

|---|---|---|

| Crystal System | Monoclinic | N/A |

| Space Group | P2₁/c | N/A |

| Dihedral Angle (Tetrazole-Phenyl) | 17.2 (2)° | Typically 15-25° |

| C-Cl Bond Lengths (Å) | ~1.73-1.74 Å | ~1.75 Å |

| C-H···N Interactions | Present | Predicted |

Deep Dive with Theoretical Analysis

Computational chemistry provides unparalleled insight into the electronic structure and reactivity of molecules, complementing experimental findings. Density Functional Theory (DFT) is the workhorse for these investigations due to its balance of accuracy and computational cost.[15]

Density Functional Theory (DFT) Studies

DFT calculations allow us to build a validated theoretical model of the molecule, from which we can derive numerous properties.

Protocol: Molecular Geometry Optimization and Frequency Calculation

-

Input Structure: Build the initial 3D structure of the 2,5-dichlorophenyl substituted tetrazole. The structure from X-ray diffraction is an ideal starting point.[6]

-

Computational Method: Select the DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a widely used and reliable combination for organic molecules.[4][16]

-

Job Type: Perform a geometry optimization followed by a frequency calculation.

-

Analysis:

-

Confirm the optimized structure is a true energy minimum by checking for the absence of imaginary frequencies.

-

Compare the calculated geometric parameters (bond lengths, angles) with experimental SCXRD data for validation.[6][14]

-

Correlate the calculated vibrational frequencies with the experimental FT-IR spectrum.[13]

-

Caption: Workflow for a typical DFT calculation on a tetrazole derivative.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity.[6] A smaller gap suggests the molecule is more reactive. For many organic molecules, the HOMO-LUMO gap lies in the range that corresponds to absorption in the UV-Vis region.[17]

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It visually identifies regions of positive and negative charge, which are crucial for predicting non-covalent interactions.

-

Red/Yellow regions: Electron-rich, negative potential (e.g., around the nitrogen atoms of the tetrazole ring). These are sites for electrophilic attack.

-

Blue regions: Electron-poor, positive potential (e.g., around hydrogen atoms). These are sites for nucleophilic attack.

Hirshfeld Surface Analysis: Decoding Intermolecular Forces

While DFT explains the intramolecular landscape, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the intermolecular interactions that govern how molecules pack in a crystal.[1][18]

Protocol: Generating and Interpreting Hirshfeld Surfaces

-

Input: A refined crystal structure information file (.cif) from SCXRD is required.

-

Software: Use software like CrystalExplorer to generate the Hirshfeld surface.[19]

-

Surface Mapping: Map properties like dnorm onto the surface. Red spots on the dnorm surface indicate close intermolecular contacts, such as hydrogen bonds.[19][20]

-

Fingerprint Plots: Generate 2D fingerprint plots, which summarize all intermolecular contacts. Each type of contact (e.g., N···H, C···H, Cl···H) has a characteristic appearance on the plot, and the area can be used to quantify its contribution to the overall crystal packing.[19][20]

Table 2: Example Quantification of Intermolecular Contacts from Hirshfeld Analysis

| Contact Type | Percentage Contribution | Significance |

|---|---|---|

| H···H | ~45% | Predominantly van der Waals forces |

| N···H / H···N | ~15-20% | Indicates hydrogen bonding, crucial for stability[19][20] |

| Cl···H / H···Cl | ~10-15% | Weak hydrogen bonds or dipole-dipole interactions |

| C···H / H···C | ~8-12% | van der Waals and C-H···π interactions[3] |

| Other (N···C, Cl···Cl etc.) | Balance | Other specific interactions |

The analysis reveals that even in the absence of strong classical hydrogen bond donors, a network of weaker C-H···N interactions and other contacts dictates the supramolecular architecture.[3][14]

Application in Drug Development: Molecular Docking

For drug development professionals, a key question is how a molecule interacts with a biological target. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing crucial insights into its potential biological activity.[21][22] Tetrazole derivatives are often explored as antimicrobial or anticancer agents.[6][23][24]

Protocol: Molecular Docking of a Tetrazole Ligand

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein using software like AutoDock Tools or Schrödinger Maestro: remove water molecules, add polar hydrogens, and assign charges.[25]

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of the 2,5-dichlorophenyl tetrazole derivative.

-

Assign charges and define rotatable bonds.

-

-

Grid Generation: Define a "docking box" or grid that encompasses the active site of the target protein.

-

Docking Simulation:

-

Run the docking algorithm (e.g., AutoDock Vina) to sample numerous conformations and orientations of the ligand within the active site.[25]

-

The program will score these poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).

-

-

Analysis of Results:

-

Examine the top-ranked poses. The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the ligand-protein complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking with amino acid residues in the active site.

-

Caption: Logical relationship in a molecular docking experiment.

The results from docking studies can guide the rational design of more potent inhibitors. For instance, if a docking study reveals an unmet hydrogen bond opportunity in the active site, the tetrazole derivative can be chemically modified to include a suitable functional group, thus improving its binding affinity and potential efficacy.

Conclusion and Future Perspectives

The study of 2,5-dichlorophenyl substituted tetrazoles is a prime example of how modern chemical science integrates synthesis, spectroscopy, and advanced computational theory to build a comprehensive understanding of a molecule. The workflow presented here—from synthesis and characterization to DFT, Hirshfeld analysis, and molecular docking—provides a powerful, self-validating paradigm for investigation.

This integrated approach not only confirms the fundamental structure but also decodes the subtle intra- and intermolecular forces that govern the molecule's behavior. For drug developers, this knowledge is invaluable for predicting biological activity and guiding the synthesis of next-generation therapeutic agents. For materials scientists, understanding the crystal packing and electronic properties is key to designing novel materials with tailored optical or energetic properties.[26] The continued application of these theoretical tools will undoubtedly accelerate discovery and innovation in the ever-expanding world of tetrazole chemistry.

References

-

Synthesis, X-ray characterization, Hirshfeld surface analysis and DFT calculations on tetrazolyl-phenol derivatives. (2021). University of Otago. Available at: [Link]

-

Synthesis, X-ray characterization, Hirshfeld surface analysis and DFT calculations on tetrazolyl-phenol derivatives: H-bonds vs C–H…π/π…π interactions. (n.d.). ResearchGate. Available at: [Link]

-

Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. (2025). IUCrData. Available at: [Link]

-

Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). (2025). National Institutes of Health (NIH). Available at: [Link]

-

Hirshfeld surface of the title molecule plotted over shape-index. (n.d.). ResearchGate. Available at: [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. Available at: [Link]

-

1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole. (n.d.). National Institutes of Health (NIH). Available at: [Link]

-

Experimental and Theoretical Quantitative Studies of the Hydrogen Bonding Basicity of 2,5-Disubstituted Tetrazoles and Some Related Heterocycles. (2023). PubMed. Available at: [Link]

-

Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO and HOMO-LUMO analysis of Z)-3-(2,4-dichlorophenyl)1-(1H-. (n.d.). International Journal of Scientific & Technology Research. Available at: [Link]

-

Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. (n.d.). PubMed Central (PMC). Available at: [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (n.d.). Frontiers. Available at: [Link]

-

Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. (n.d.). MDPI. Available at: [Link]

-

Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies. (2025). ACS Omega. Available at: [Link]

-

One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles. (n.d.). National Institutes of Health (NIH). Available at: [Link]

-

Tetrazolium Compounds: Synthesis and Applications in Medicine. (n.d.). PubMed Central (PMC). Available at: [Link]

-

Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. (n.d.). Pharmaspire. Available at: [Link]

-

TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION. (n.d.). CORE. Available at: [Link]

-

Synthesis of novel 2, 5-disubstituted tetrazole derivatives as potent biological agents. (2022). SciSpace. Available at: [Link]

-

Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. (n.d.). Growing Science. Available at: [Link]

-

This compound. (n.d.). PubChemLite. Available at: [Link]

-

Experimental and Theoretical Quantitative Studies of the Hydrogen Bonding Basicity of 2,5-Disubstituted Tetrazoles and Some Related Heterocycles. (n.d.). Semantic Scholar. Available at: [Link]

-

Density functional theory analysis and molecular docking evaluation of 1-(2, 5-dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone as COX2 inhibitor against inflammatory diseases. (2025). ResearchGate. Available at: [Link]

-

2-Substituted and 2,5-Disubstituted Tetrazoles. (2003). Semantic Scholar. Available at: [Link]

-

2,5-Disubstituted tetrazoles 1a–d. (n.d.). ResearchGate. Available at: [Link]

-

Docking studies and the crystal structure of two tetrazole derivatives: 5-(4-chlorophenyl)-1-{4-(methylsulfonyl)phenyl}. (2025). ResearchGate. Available at: [Link]

-

Quantum mechanical and spectroscopic (FT-IR, 13C, 1H NMR and UV) investigations of 2-(5-(4-Chlorophenyl)-3-(pyridin-2-yl)-4, 5-dihydropyrazol-1-yl)benzo[d]thiazole by DFT method. (2025). ResearchGate. Available at: [Link]

-

X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. (n.d.). Growing Science. Available at: [Link]

-

STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.). Journal of Ovonic Research. Available at: [Link]

-

DFT, hirshfeld and molecular docking studies of a hybrid compound - 2,4-Diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate as a promising anti -breast cancer agent. (2022). PubMed. Available at: [Link]

-

Structures of synthesized tetrazoles. (n.d.). ResearchGate. Available at: [Link]

-

5-Amino-1-(2,4-dichlorophenyl)tetrazole. (n.d.). PubChem. Available at: [Link]

-

Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. (n.d.). MDPI. Available at: [Link]

Sources

- 1. Research Portal [ourarchive.otago.ac.nz]

- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Experimental and Theoretical Quantitative Studies of the Hydrogen Bonding Basicity of 2,5-Disubstituted Tetrazoles and Some Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines [organic-chemistry.org]

- 9. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. growingscience.com [growingscience.com]

- 11. scispace.com [scispace.com]

- 12. pnrjournal.com [pnrjournal.com]

- 13. ijstr.org [ijstr.org]

- 14. 1-(3,5-Dichlorophenyl)-1H-1,2,3,4-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. DFT, hirshfeld and molecular docking studies of a hybrid compound - 2,4-Diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate as a promising anti -breast cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. isfcppharmaspire.com [isfcppharmaspire.com]

- 25. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer’s Inhibitors [mdpi.com]

- 26. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Scrutiny of 5-(2,5-Dichlorophenyl)-1H-tetrazole: A Technical Guide

Introduction

For researchers and scientists engaged in the landscape of drug discovery and development, a comprehensive understanding of the structural and electronic properties of novel chemical entities is paramount. 5-(2,5-Dichlorophenyl)-1H-tetrazole, a molecule of significant interest due to the prevalence of the tetrazole moiety as a bioisostere for carboxylic acids in medicinal chemistry, presents a unique spectroscopic profile. This in-depth technical guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data pertinent to this compound. By delving into the principles behind the spectroscopic techniques and interpreting the expected data in the context of the molecule's structure, this guide serves as a valuable resource for its characterization.

Molecular Structure and Spectroscopic Overview

This compound possesses a heterocyclic tetrazole ring connected to a dichlorinated phenyl ring. This arrangement of aromatic and heteroaromatic systems, along with the presence of electronegative chlorine and nitrogen atoms, dictates its characteristic spectroscopic features. The potential for tautomerism in the 1H-tetrazole ring adds another layer of complexity to its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

Expected ¹H NMR Spectrum:

The proton NMR spectrum of this compound is anticipated to be dominated by the signals from the aromatic protons of the dichlorophenyl ring. The acidic proton on the tetrazole ring (N-H) is also a key feature, though its chemical shift can be highly variable.

-

Aromatic Region (7.5 - 8.0 ppm): The 2,5-dichlorophenyl group will give rise to a complex multiplet in this region. The three aromatic protons will exhibit splitting patterns dictated by their coupling constants.

-

Tetrazole N-H Proton (variable, often > 10 ppm): The proton attached to the tetrazole ring is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature. It is often observed as a broad singlet. In many instances, this proton may exchange with deuterium in deuterated solvents like DMSO-d₆, leading to its disappearance from the spectrum.

Comparative Analysis with 5-(2,6-dichlorophenyl)-1H-tetrazole:

The isomeric compound, 5-(2,6-dichlorophenyl)-1H-tetrazole, provides a valuable reference. In its ¹H NMR spectrum (400 MHz, DMSO-d₆), the aromatic protons appear as a singlet at 7.74 ppm (2H) and a multiplet between 7.53-7.47 ppm (1H)[1]. This difference in the splitting pattern compared to the expected spectrum of the 2,5-dichloro isomer highlights the sensitivity of NMR to the substitution pattern on the phenyl ring.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expected ¹³C NMR Spectrum:

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

-

Tetrazole Carbon (C5, ~155-165 ppm): The carbon atom of the tetrazole ring is typically found in this downfield region. For comparison, the tetrazole carbon in 5-(2,6-dichlorophenyl)-1H-tetrazole is observed at 161.81 ppm[1].

-

Aromatic Carbons (125-140 ppm): The six carbons of the dichlorophenyl ring will give rise to several signals in this range. The carbons directly attached to the chlorine atoms will have their chemical shifts influenced by the electronegativity of the halogen. The carbon attached to the tetrazole ring will also have a distinct chemical shift.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for tetrazoles due to their moderate polarity and the ability to observe the N-H proton.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 scans are typically sufficient.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: A higher number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3200-2500 | N-H stretching (tetrazole) | Broad |

| 3100-3000 | C-H stretching (aromatic) | Sharp, medium |

| 1600-1450 | C=C and C=N stretching (aromatic & tetrazole) | Multiple sharp bands |

| 1100-1000 | C-Cl stretching | Strong, sharp |

| Below 900 | C-H bending (out-of-plane, aromatic) | Medium to strong |

Comparative Analysis:

The IR spectrum of the related 5-(2,6-dichlorophenyl)-1H-tetrazole shows bands at 3430, 2926, 2126, 1432, 1200, 1096, and 784 cm⁻¹[1]. These correspond to N-H stretching, C-H stretching, and various ring vibrations, providing a good reference for the expected spectrum of the 2,5-dichloro isomer.

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR)-IR:

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected Mass Spectrum:

The mass spectrum of this compound will show the molecular ion peak and characteristic fragment ions.

-

Molecular Ion ([M+H]⁺ or [M-H]⁻): The molecular weight of this compound (C₇H₄Cl₂N₄) is 214.04 g/mol . In positive ion mode ESI-MS, the protonated molecule ([M+H]⁺) would be observed at m/z 215. In negative ion mode, the deprotonated molecule ([M-H]⁻) would be at m/z 213. The isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl) will be a key diagnostic feature, resulting in a characteristic M, M+2, and M+4 pattern.

Fragmentation Pathway:

The fragmentation of tetrazoles is well-documented.

-

Positive Ion Mode: A characteristic loss of a molecule of hydrazoic acid (HN₃, 43 Da) is often observed[2].

-

Negative Ion Mode: The loss of a molecule of nitrogen (N₂, 28 Da) is a common fragmentation pathway for deprotonated tetrazoles[2].

Caption: Proposed ESI-MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry

Electrospray Ionization (ESI)-MS:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the ESI needle to generate charged droplets, which evaporate to produce gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

References

- Zamani, L., Mirjalili, B. B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137.

- Digambar, K. B., Varala, R., & Patil, S. G. (2022). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. International Journal of Organic Chemistry, 12(4), 215-226.

- Liu, W., Li, Y., & Chen, H. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

- Gundugola, A. S., et al. (2018). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 14(6), 499-511.

- Pawar, S. S., et al. (2016). A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. Journal of the Indian Chemical Society, 93(10), 1139-1146.

-

PubChem. (n.d.). 5-Phenyl-1H-tetrazole. Retrieved from [Link]

-

NIST. (n.d.). 1H-Tetrazole-5-thiol, 1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

Sources

A Technical Guide to Determining the Solubility and Stability of 5-(2,5-Dichlorophenyl)-1H-tetrazole

This guide provides a comprehensive framework for characterizing the solubility and stability of 5-(2,5-Dichlorophenyl)-1H-tetrazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation to offer a detailed methodological approach grounded in established scientific principles. Here, we explain the causality behind experimental choices, provide self-validating protocols, and furnish the tools to generate reliable and reproducible data for this specific molecule.

Introduction: Understanding the Molecule

This compound is a molecule with distinct physicochemical characteristics that guide our experimental strategy.

-

The Tetrazole Moiety : The 1H-tetrazole ring is a well-known bioisostere of a carboxylic acid.[1] This suggests it is a weak acid with a pKa value typically in the range of 4-5, similar to many carboxylic acids.[2] This acidic nature is a critical determinant of its aqueous solubility, which will be highly pH-dependent.

-

The Dichlorophenyl Group : The 2,5-dichloro-substituted phenyl ring imparts significant hydrophobicity (lipophilicity) to the molecule. This structural feature suggests that solubility in non-polar organic solvents may be favorable, while aqueous solubility is likely to be limited, especially at a low pH where the tetrazole is not ionized.

-

Metabolic Stability : Tetrazole rings are generally resistant to many common metabolic degradation pathways, a key advantage in drug design.[2][3] However, the overall stability of the molecule must be empirically determined.

This initial analysis dictates a strategy that must thoroughly investigate pH-dependent aqueous solubility, explore a wide range of organic solvents, and assess stability under various stress conditions to unmask potential degradation pathways.

Thermodynamic Solubility Determination

The definitive measure of a compound's solubility is its thermodynamic equilibrium solubility. This value represents the true saturation point of the solute in a solvent at a given temperature and is crucial for formulation and preclinical development.[4][5] The "gold standard" for this measurement is the Shake-Flask Method .[6]

Causality: Why the Shake-Flask Method?

The shake-flask method is chosen for its reliability and direct measurement of the equilibrium state.[6] Unlike high-throughput kinetic methods, which often rely on precipitating a compound from a DMSO stock solution, the shake-flask method starts with the solid, crystalline material and allows it to dissolve until equilibrium is reached.[5] This process avoids the formation of supersaturated solutions or amorphous precipitates, which can lead to erroneously high solubility values.[4] The extended incubation time (typically 24 hours or more) ensures that the dissolution process has reached a true thermodynamic endpoint.[5]

Recommended Solvents for Profiling

A comprehensive solubility profile requires testing in a diverse set of solvents that span the polarity range. This allows for an understanding of the compound's behavior in various environments, from aqueous biological fluids to organic solvents used in synthesis and formulation.

| Solvent Class | Example Solvents | Rationale |

| Aqueous Buffers | pH 2.0 (e.g., HCl), pH 4.5 (e.g., Acetate), pH 7.4 (e.g., PBS), pH 9.0 (e.g., Borate) | To determine the pH-solubility profile, critical for predicting absorption and behavior in different physiological compartments. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Solvents capable of hydrogen bonding, often used in formulations and crystallization. |

| Polar Aprotic | Acetonitrile (ACN), Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Solvents with high dielectric constants but without acidic protons, common in analytical and process chemistry. |

| Non-Polar | Toluene, Heptane, Dichloromethane (DCM) | To assess solubility in lipophilic environments, relevant for certain delivery systems and extraction processes. |

This selection can be further refined using principles like Hansen Solubility Parameters (HSP) , which deconstruct solubility into dispersion (δD), polar (δP), and hydrogen bonding (δH) components to predict solvent-solute compatibility more accurately.[7][8]

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

This protocol ensures a robust and self-validating measurement of thermodynamic solubility.

-

Preparation : Add an excess amount of solid this compound to a series of glass vials. The excess should be visually apparent to ensure saturation.

-

Solvent Addition : Add a precise volume (e.g., 1 mL) of each selected solvent or buffer to the corresponding vials.

-

Equilibration : Tightly cap the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours.[5]

-

Equilibrium Confirmation (Self-Validation) : To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change between the later time points.[6]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (select a filter material, e.g., PTFE, compatible with the solvent) to remove all undissolved particles.

-

Quantification : Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment and Forced Degradation

Understanding a molecule's stability is mandated by regulatory bodies like the ICH and is fundamental to ensuring its quality, safety, and efficacy over time.[9][10] A stability program involves both long-term stability studies and forced degradation (or stress testing).

Causality: Why Perform Forced Degradation?

Forced degradation studies are intentionally aggressive experiments designed to accelerate the chemical degradation of a substance.[11] The primary goals are not to determine shelf-life but to:

-

Identify Degradation Pathways : Uncover the likely degradation products that could form under relevant storage and handling conditions.[12]

-

Develop Stability-Indicating Methods : Generate degraded samples to prove that the analytical method (typically HPLC) can separate and quantify the parent compound from all potential degradation products. This is a critical requirement for a validated method.[13][14]

-

Elucidate Molecular Structure : Understand the inherent chemical liabilities of the molecule.

A target degradation of 5-20% is generally considered optimal.[15] Too little degradation provides insufficient information, while excessive degradation can lead to secondary and tertiary products that are not relevant to real-world stability.[12]

Protocol: Forced Degradation Studies

These studies should be performed on a single batch of the drug substance in solution (e.g., at 1 mg/mL in a suitable solvent) and, if applicable, in the solid state.

| Stress Condition | Typical Protocol | Rationale |

| Acid Hydrolysis | 0.1 M HCl, heated at 60-80°C for several hours. | To test susceptibility to degradation in acidic environments. |

| Base Hydrolysis | 0.1 M NaOH, at room temperature or heated for several hours. | To test susceptibility to degradation in alkaline environments. The tetrazole ring may be susceptible to opening under harsh basic conditions. |

| Oxidation | 3% Hydrogen Peroxide (H₂O₂), at room temperature. | To assess vulnerability to oxidative stress.[11] |

| Thermal Degradation | Heat solid sample at a temperature below its melting point (e.g., 80°C) for an extended period. | To evaluate the intrinsic thermal stability of the solid form. |

| Photostability | Expose the solid and/or solution to a light source conforming to ICH Q1B guidelines (combination of UV and visible light).[16] | To determine if the compound is light-sensitive, which dictates packaging requirements.[11] |

The Central Role of a Stability-Indicating HPLC Method

A robust, validated, stability-indicating HPLC method is the cornerstone of any stability study.[17] It must be able to resolve the parent peak from all process impurities and degradation products.

Method Development Steps:

-

Column & Mobile Phase Screening : Start with a standard C18 column and screen mobile phase gradients using acetonitrile or methanol with buffered aqueous phases (e.g., phosphate or formate buffer) at different pH values.

-

Analysis of Stressed Samples : Inject samples from each forced degradation condition. The goal is to achieve baseline separation between the parent peak and any new peaks that appear.

-

Peak Purity Analysis : Use a photodiode array (PDA) detector to assess peak purity for the parent compound in the presence of co-eluting degradants.

-

Method Validation : Once the method is developed, it must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Caption: Workflow for Stability-Indicating Method Development.

Data Summary and Interpretation

All quantitative data should be meticulously organized for clear comparison and interpretation.

Table 1: Thermodynamic Solubility of this compound at 25°C

| Solvent/Buffer | pH (if aqueous) | Solubility (mg/mL) | Solubility (µM) |

| 0.1 M HCl | 2.0 | [Experimental Data] | [Experimental Data] |

| Acetate Buffer | 4.5 | [Experimental Data] | [Experimental Data] |

| PBS | 7.4 | [Experimental Data] | [Experimental Data] |

| Borate Buffer | 9.0 | [Experimental Data] | [Experimental Data] |

| Methanol | N/A | [Experimental Data] | [Experimental Data] |

| Acetonitrile | N/A | [Experimental Data] | [Experimental Data] |

| DMSO | N/A | [Experimental Data] | [Experimental Data] |